(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), and a diethylamino group (-N(C2H5)2). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the conjugated system (alternating single and double bonds). The cyano group and the trifluoromethyl group are electron-withdrawing groups, which can stabilize the molecule and affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the cyano group can undergo hydrolysis to form a carboxylic acid . The diethylamino group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the cyano and trifluoromethyl groups could increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials. If it’s used in materials science, future work could involve studying its properties under different conditions .
properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c1-3-27(4-2)19-10-8-15(9-11-19)12-16(14-25)20(28)26-18-7-5-6-17(13-18)21(22,23)24/h5-13H,3-4H2,1-2H3,(H,26,28)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCRILPBMXZCE-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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